4-Hydroxymethyl-3-methoxyphenoxyacetic acid
Overview
Description
4-Hydroxymethyl-3-methoxyphenoxyacetic acid is a metal chelate with a molecular formula of C8H11NO2 . It is an acid labile resin linkage agent used in Solid Phase Peptide Synthesis (SPPS), suitable for the preparation of peptide fragments having tBu-based side chain protective groups .
Synthesis Analysis
The preparation of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid involves the use of 2,4-Dihydroxybenzaldehyde . It is also used as a linker in solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular formula of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid is C10H12O5 . It is a white to off-white powder .
Chemical Reactions Analysis
4-Hydroxymethyl-3-methoxyphenoxyacetic acid is used as a cross-linking reagent . It is suitable for the preparation of peptide fragments bearing t-butyl-based side chain protecting groups .
Physical And Chemical Properties Analysis
4-Hydroxymethyl-3-methoxyphenoxyacetic acid is a white to off-white powder with a melting point of 91 - 102 °C (Lit.) . It has a molecular weight of 212.20 g/mol .
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
This compound is used as an acid-labile resin linkage agent in Solid-Phase Peptide Synthesis (SPPS) . SPPS is a method used for the synthesis of peptides, which are chains of amino acids. This compound helps in the preparation of peptide fragments having tBu-based side chain protective groups .
Preparation of Protected Peptides
The compound is used in the preparation of protected peptides by the Fmoc strategy . The Fmoc strategy is a method used in peptide synthesis where the N-terminus of the peptide is protected by a base-labile protecting group known as the fluorenylmethyloxycarbonyl (Fmoc) group .
Increased Acid Sensitivity
This compound provides increased acid sensitivity, which results in purer peptides compared to other linkers .
Cross-Linking Reagent
The compound is also used as a cross-linking reagent . Cross-linking reagents are used in various fields of research, including protein structure analysis, the study of protein-protein interactions, and the creation of protein networks .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 4-Hydroxymethyl-3-methoxyphenoxyacetic acid . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
Relevant papers on 4-Hydroxymethyl-3-methoxyphenoxyacetic acid can be found in the references .
properties
IUPAC Name |
2-[4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-4,11H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXHLFLKKWCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232447 | |
Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-3-methoxyphenoxyacetic acid | |
CAS RN |
83590-77-6 | |
Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083590776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxymethyl-3-methoxyphenoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid in peptide synthesis, as described in the research paper?
A1: In the paper "Cyclic peptide substrates of pp60c-src. Synthesis and evaluation," 4-Hydroxymethyl-3-methoxyphenoxyacetic acid is utilized as a linker agent during Solid-Phase Peptide Synthesis (SPPS). [] The researchers employed this compound for its ability to connect amino acids together while attached to a solid support (polystyrene resin in this case). After the desired peptide chain is assembled, the linker allows for the peptide to be cleaved from the resin, yielding the desired cyclic peptide product.
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